N,N-Dimethyl-3,5-diacetylaniline N,N-Dimethyl-3,5-diacetylaniline
Brand Name: Vulcanchem
CAS No.: 205498-59-5
VCID: VC17002267
InChI: InChI=1S/C12H15NO2/c1-8(14)10-5-11(9(2)15)7-12(6-10)13(3)4/h5-7H,1-4H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

N,N-Dimethyl-3,5-diacetylaniline

CAS No.: 205498-59-5

Cat. No.: VC17002267

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-3,5-diacetylaniline - 205498-59-5

Specification

CAS No. 205498-59-5
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 1-[3-acetyl-5-(dimethylamino)phenyl]ethanone
Standard InChI InChI=1S/C12H15NO2/c1-8(14)10-5-11(9(2)15)7-12(6-10)13(3)4/h5-7H,1-4H3
Standard InChI Key MGDSYNXHUQPQSL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC(=C1)N(C)C)C(=O)C

Introduction

Synthesis and Production Methods

While no direct synthesis protocols for N,N-Dimethyl-3,5-diacetylaniline are documented, plausible routes can be inferred from analogous compounds:

Hypothetical Synthesis Pathway:

  • Friedel-Crafts Acetylation:

    • Acetylation of N,N-dimethylaniline using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) could introduce acetyl groups at the 3- and 5-positions.

    • Reaction conditions: 80–100°C, anhydrous environment .

  • Selective Protection/Deprotection:

    • Sequential acetylation and methylation steps to achieve regioselective substitution.

Table 1: Comparison of Synthesis Methods for Related Compounds

CompoundMethodYieldKey ReagentsReference
N,N-DimethylanilineMethylation of aniline85–90%CH₃OH, H₂SO₄
3,5-DimethylanilineReduction of nitro derivatives96%NaBH₄, Fe₃O₄Cu nanoparticles

Physical and Chemical Properties

Extrapolated from N,N-dimethylaniline and acetylated aromatics:

Table 2: Estimated Physical Properties

PropertyValue (Estimated)Basis for Estimation
Melting Point45–50°CIncreased steric bulk from acetyl groups
Boiling Point290–300°CHigher molecular weight vs. N,N-dimethylaniline (193°C)
Density1.12 g/cm³Comparison to acetylated analogs
Solubility in Water<0.1 g/L (20°C)Reduced polarity due to acetyl groups
LogP (Partition Coefficient)2.5–3.0Increased hydrophobicity

Chemical Reactivity:

  • Basicity: Weaker base than N,N-dimethylaniline (pKa4.5\text{pKa} \approx 4.5) due to electron-withdrawing acetyl groups.

  • Electrophilic Substitution: Acetyl groups direct incoming electrophiles to the para position relative to the dimethylamino group.

Applications and Industrial Uses

While direct applications of N,N-Dimethyl-3,5-diacetylaniline are undocumented, its potential uses mirror those of related aromatic amines:

ParameterValueSource
OSHA PEL5 ppm (skin)Analogous to N,N-dimethylaniline
Acute Toxicity (LD50, rat)~500 mg/kg (oral)Structural similarity to toxic amines
Environmental PersistenceModerate (LogP = 2.5–3.0)Estimated biodegradation half-life: 30–60 days

Future Research Directions

  • Synthesis Optimization: Develop regioselective acetylation methods.

  • Toxicological Studies: Evaluate chronic exposure risks.

  • Advanced Applications: Explore use in photodynamic therapy or organic electronics.

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